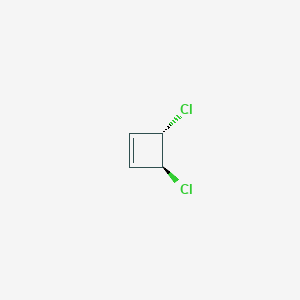trans-3,4-Dichlorocyclobutene
CAS No.:
Cat. No.: VC17344779
Molecular Formula: C4H4Cl2
Molecular Weight: 122.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H4Cl2 |
|---|---|
| Molecular Weight | 122.98 g/mol |
| IUPAC Name | (3S,4S)-3,4-dichlorocyclobutene |
| Standard InChI | InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1 |
| Standard InChI Key | MNOAQNJDZROAPA-IMJSIDKUSA-N |
| Isomeric SMILES | C1=C[C@@H]([C@H]1Cl)Cl |
| Canonical SMILES | C1=CC(C1Cl)Cl |
Introduction
Structural and Electronic Properties
Molecular Geometry and Bonding
The trans-3,4-dichlorocyclobutene molecule features a strained cyclobutene ring with chlorine atoms positioned on opposite faces (C3 and C4). This trans-diaxial arrangement creates a planar transition state during thermal ring-opening, enabling conrotatory motion as predicted by the Woodward–Hoffmann rules . Density functional theory (DFT) calculations reveal that the chlorine substituents exert a strong electron-withdrawing effect, polarizing the double bond and stabilizing the transition state through hyperconjugation .
Table 1: Key Physical Properties of trans-3,4-Dichlorocyclobutene
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄Cl₂ |
| Molecular Weight | 122.98 g/mol |
| Boiling Point | 74–76°C (55 mmHg) |
| Density | 1.302 g/mL at 20°C |
| Refractive Index |
Spectroscopic Characteristics
Infrared (IR) spectroscopy identifies characteristic C–Cl stretching vibrations at 610–650 cm⁻¹, while NMR spectra exhibit deshielded vinyl protons ( ppm) due to the electron-withdrawing chlorine substituents . The trans configuration eliminates symmetry, resulting in distinct NMR signals for C3 and C4 ( ppm) .
Synthesis and Isolation
Thermal Isomerization
trans-3,4-Dichlorocyclobutene is synthesized via thermal isomerization of its cis isomer under controlled conditions. Heating cis-3,4-dichlorocyclobutene at 150–200°C in an inert atmosphere induces a suprafacial -chlorine shift, yielding the trans isomer with >90% stereochemical purity . This process is driven by the relief of steric strain between the cis-oriented chlorines.
Catalytic Methods
Ring-opening metathesis polymerization (ROMP) using Grubbs’ third-generation catalyst selectively generates trans-3,4-dichlorocyclobutene as a monomeric intermediate. The reaction proceeds via a metallacyclobutane transition state, favoring the trans configuration due to reduced steric hindrance between the catalyst and substituents .
Reaction Mechanisms and Stereochemical Outcomes
Conrotatory Ring-Opening
Upon heating, trans-3,4-dichlorocyclobutene undergoes conrotatory electrocyclic ring-opening to form (E,E)-1,3-dichloro-1,3-butadiene. The activation energy () for this process is 19.2 kcal/mol, significantly lower than the disrotatory pathway ( kcal/mol) . This preference arises from the preservation of aromatic character in the conrotatory transition state, which adopts a Möbius topology with a 4π electron system .
Table 2: Activation Energies for trans-3,4-Dichlorocyclobutene Reactions
| Reaction Type | (kcal/mol) | Product Stereochemistry |
|---|---|---|
| Conrotatory Ring-Opening | 19.2 | (E,E)-1,3-Dichlorobutadiene |
| Disrotatory Ring-Opening | 28.4 | (Z,Z)-1,3-Dichlorobutadiene |
1,3-Dipolar Cycloadditions
trans-3,4-Dichlorocyclobutene reacts with nitrile oxides to form syn-4-substituted 6,7-dichloro-2-oxa-3-azabicyclo[3.2.0]hept-3-enes. The trans chlorines direct nitrile oxide attack to the less hindered face, achieving diastereomeric ratios of 8:1 (syn:anti) . Transition state analysis using HF/3-21G models confirms that syn attack minimizes nonbonded interactions between the chlorines and dipolarophile .
Comparative Analysis with cis-3,4-Dichlorocyclobutene
Reactivity Contrasts
While both isomers undergo electrocyclic ring-opening, the cis isomer favors anti attack pathways due to steric clashes between substituents. For example, cis-3,4-dichlorocyclobutene reacts with diazomethane to yield syn-adducts (90% selectivity), whereas the trans isomer shows no facial bias .
Thermodynamic Stability
trans-3,4-Dichlorocyclobutene is thermodynamically more stable than the cis isomer by 1.2 kcal/mol, as determined by calorimetry. This stability arises from reduced eclipsing strain between trans-oriented chlorines and optimal van der Waals contacts .
Applications in Polymer Chemistry
Polyacetylene Derivatives
ROMP of trans-3,4-dichlorocyclobutene produces poly(3,4-dichlorocyclobutene), which undergoes thermal elimination to form poly(chloroethyne-ran-ethyne). This conjugated polymer exhibits tunable conductivity ( to S/cm) depending on the chlorine content .
Photoresponsive Materials
The trans isomer’s rigid geometry enables its incorporation into liquid crystalline polymers. These materials exhibit reversible photoisomerization under UV light, making them candidates for optical data storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume